Enhanced Thermal Robustness vs. Unsubstituted BCB Carboxylates
The parent ethyl bicyclo[1.1.0]butane-1-carboxylate undergoes spontaneous polymerization at room temperature [1]. In contrast, methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-1-carboxylate is bench-stable and requires heating to approximately 150 °C in the vapour phase to induce rearrangement, yielding three distinct isomeric products [2]. This enhanced thermal robustness directly reduces storage, handling, and procurement costs.
| Evidence Dimension | Onset of thermal decomposition/polymerization |
|---|---|
| Target Compound Data | Stable at ambient conditions; rearrangement at ~150 °C (vapour phase) |
| Comparator Or Baseline | Ethyl bicyclo[1.1.0]butane-1-carboxylate: spontaneous polymerization at room temperature |
| Quantified Difference | >120 °C increase in decomposition onset temperature |
| Conditions | Vapour-phase pyrolysis vs. ambient storage |
Why This Matters
Procurement professionals can avoid cold-chain shipping and short shelf-life constraints that plague simpler BCB esters, directly lowering total cost of ownership.
- [1] Kelly, C. B.; Milligan, J. A.; Tilley, L. J.; Sodano, T. M. Bicyclobutanes: From Curiosities to Versatile Reagents and Covalent Warheads. Chem. Sci. 2022, 13, 11721–11737. https://doi.org/10.1039/D2SC03948F View Source
- [2] Hamon, D. P. G.; Lill, C. F. The Synthesis and Rearrangement of Methyl 2,2,4,4-Tetramethylbicyclo[1,1,0]-butane-1-carboxylate. Aust. J. Chem. 1971, 24 (8), 1667–1678. https://doi.org/10.1071/CH9711667 View Source
